Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, esters are typically formed through a reaction known as esterification, which involves a carboxylic acid and an alcohol . In this case, the carboxylic acid would be trifluoroacetic acid.Molecular Structure Analysis
The molecular structure would likely include a backbone derived from the amino acid, with a trifluoroacetyl group attached through an ester linkage. The(Z)
configuration would influence the spatial arrangement of the molecule . Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols, especially under acidic or basic conditions . They can also participate in reactions typical of carboxylic acid derivatives.Scientific Research Applications
Acid-Induced Gelation of Milk
This compound could potentially be used in the dairy industry, specifically in the process of acid-induced gelation of milk. This process is crucial for producing different fermented dairy products. The formation of the gelled structure includes the decreased stability of casein micelles, aggregation, and the gradual development of the bonding between proteins during acidification and cold storage .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This compound could potentially be used in the synthesis of indole derivatives.
Synthesis of Carboxylic Acid Esters
In organic chemistry, the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics. The organic material compounds, drug molecules, and natural products often contain ester unit as the functional group . This compound could potentially be used in the synthesis of carboxylic acid esters.
Skeletal Editing of Organic Molecules
Several months ago, Prof. Levin and co-workers from the University of Chicago developed an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent . This compound could potentially be used in this process.
Chemical Synthesis
This compound could potentially be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Pharmaceutical Research
Given its potential applications in the synthesis of biologically active compounds, this compound could be used in pharmaceutical research for the development of new drugs .
Safety And Hazards
Future Directions
The future directions would depend on the specific applications of this compound. For example, if it has potential pharmaceutical applications, future research could focus on drug development and clinical trials. If it’s used in chemical synthesis, future directions could involve improving the synthesis method or finding new reactions it can participate in .
properties
IUPAC Name |
ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.C2HF3O2/c1-2-10-6(9)5(7)3-4-8;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7)/b5-3-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJFZKSAJIILV-FBZPGIPVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCN)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/CN)/F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid |
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